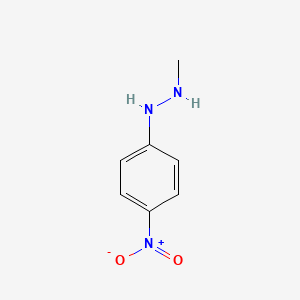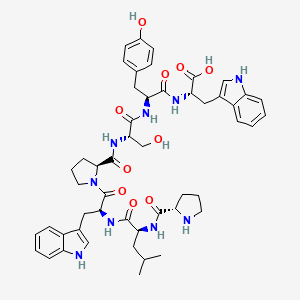![molecular formula C16H16ClN3 B12610414 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine CAS No. 647849-16-9](/img/structure/B12610414.png)
6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine est un composé hétérocyclique appartenant à la famille des pyridazines. Les pyridazines sont connues pour leurs activités pharmacologiques diverses et ont été largement étudiées pour leurs applications thérapeutiques potentielles . Ce composé, avec sa structure unique, a suscité l'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine implique généralement la réaction de la 3,6-dichloropyridazine avec la 1-(4-chlorophényl)pipérazine dans l'éthanol sous reflux . Cette méthode garantit la formation du composé souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, comme l'halogénation ou l'alkylation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (Cl₂, Br₂) et les halogénoalcanes (R-X).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
La 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de produits agrochimiques et autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber l'afflux d'ions calcium, qui est nécessaire à l'activation de l'agrégation plaquettaire . Cette inhibition peut entraîner divers effets thérapeutiques, tels que des propriétés anti-inflammatoires et analgésiques .
Applications De Recherche Scientifique
6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and analgesic properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridazinone : Connu pour son large éventail d'activités pharmacologiques, notamment des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Pyrimidine : Un autre composé hétérocyclique avec diverses activités biologiques.
Pyrazine : Connu pour son utilisation dans le développement de produits pharmaceutiques et agrochimiques.
Unicité
La 6-(4-chlorophényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent des propriétés pharmacologiques distinctes. Sa capacité à inhiber l'afflux d'ions calcium et ses applications thérapeutiques potentielles en font un composé précieux pour de futures recherches .
Propriétés
Numéro CAS |
647849-16-9 |
|---|---|
Formule moléculaire |
C16H16ClN3 |
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H16ClN3/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,1-4H3 |
Clé InChI |
LWGNQLTWQCZSIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)Cl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


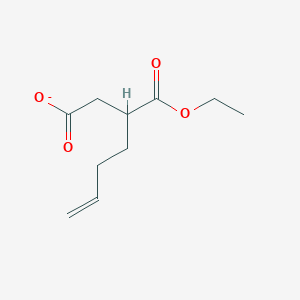
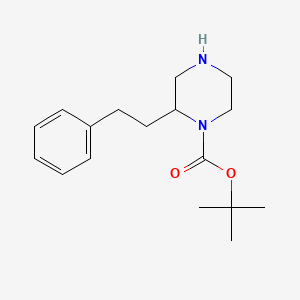

![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
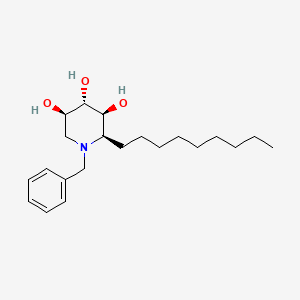
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
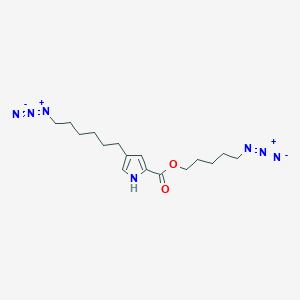
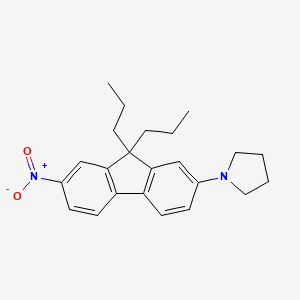
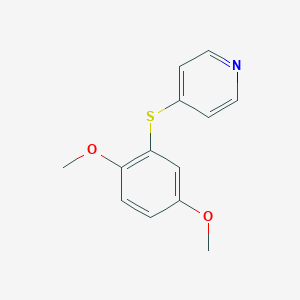
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
